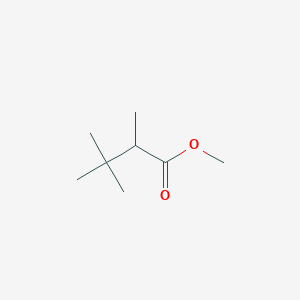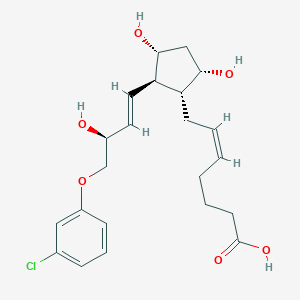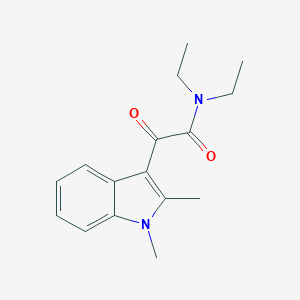
アリピプラゾール-d8 (ブチル-d8)
概要
説明
Aripiprazole-d8 (butyl-d8) is a deuterated analog of the atypical antipsychotic drug aripiprazole. It is a molecule that has been modified to contain eight deuterium atoms (D) instead of the usual hydrogen atoms (H). Deuterium atoms are heavier than hydrogen atoms, and this difference in mass can be used to track the molecule in the body and measure its pharmacokinetic and pharmacodynamic properties. Aripiprazole-d8 is used for research purposes in order to better understand the pharmacology of aripiprazole and to develop new drugs.
科学的研究の応用
医薬品および医薬製剤
アリピプラゾールは、さまざまな薬物の製造に製薬業界で使用されています . ある研究では、アリピプラゾールで構成された口腔内崩壊フィルム(ODF)の設計と評価を調査しました . このフィルムは、従来の溶媒キャスト法を使用して調製され、ホットメルト押出(HME)フィラメントによる3次元(3D)印刷技術と融合しました . 3Dプリントフィルムの溶解と崩壊は、溶媒キャストフィルムよりも速かったです .
溶解度の向上
アリピプラゾールは溶解性が低いことがあり、胃腸管での吸収に影響を与える可能性があります . マルチコンポーネント結晶化によりアリピプラゾールの溶解度を向上させるための研究が行われています . その結果、アリピプラゾール塩とそのアセトンヘミソレバトの溶解度と固有の溶解速度が大幅に向上したことが示されました .
プロテオミクス研究
アリピプラゾール-d8 (ブチル-d8) はプロテオミクス研究で使用されています . プロテオミクスは、タンパク質の大規模な研究、特にその構造と機能の研究です。 この化合物は、タンパク質とアリピプラゾールの相互作用を研究するために使用でき、この化合物に関連する生物学的プロセスの貴重な洞察を提供できます .
神経学的研究
作用機序
Target of Action
Aripiprazole-d8 (butyl-d8) is a deuterated version of Aripiprazole . The primary targets of Aripiprazole are dopaminergic and 5-HT1A receptors . It also antagonizes alpha-adrenergic and 5-HT2A receptors . These receptors play a crucial role in mood regulation, cognition, and psychosis .
Mode of Action
Aripiprazole exhibits a unique mode of action. It acts as a partial agonist on D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors . This means it can both stimulate and inhibit dopamine depending on the endogenous dopamine levels and signaling status . This combination of partial agonism/antagonism at D2Rs and serotonin 5-HT1A receptors, together with antagonism at serotonin 5-HT2A receptors, contributes to its efficacy .
Biochemical Pathways
It is known that its action on d2 and 5-ht1a receptors influences multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . This can lead to changes in gene expression, modulation of scaffolding proteins, and activation of transcription factors .
Pharmacokinetics
The parent compound, aripiprazole, is known to be well-absorbed and extensively distributed in the body . It is metabolized primarily by the liver and excreted in both urine and feces . The deuterated version is expected to have similar ADME properties, but specific studies would be needed to confirm this.
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
Aripiprazole is effective at treating the positive symptoms of schizophrenia and has the potential to treat negative and cognitive symptoms at least as well as other atypical antipsychotics . The drug has a favorable side-effect profile and has a low propensity to result in EPS or metabolic syndromes .
生化学分析
Biochemical Properties
Aripiprazole-d8 (butyl-d8) interacts with several biomolecules, primarily dopamine D2 receptors . It acts as a partial agonist at these receptors, providing a balance between antagonistic and agonistic activity . This unique property allows Aripiprazole-d8 (butyl-d8) to modulate dopamine neurotransmission, providing adaptive pharmacological activity .
Cellular Effects
Aripiprazole-d8 (butyl-d8) has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been hypothesized to affect cell-protective mechanisms and neurite growth .
Molecular Mechanism
The molecular mechanism of action of Aripiprazole-d8 (butyl-d8) is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, particularly dopamine D2 receptors . It can act as a full antagonist, a moderate antagonist, or a partial agonist at these receptors, depending on endogenous dopamine levels and signaling status .
Temporal Effects in Laboratory Settings
The effects of Aripiprazole-d8 (butyl-d8) change over time in laboratory settings . Studies have shown that it does not normalize abnormalities in auditory steady-state response or spontaneous gamma oscillations in a schizophrenia rat model induced by the NMDAr antagonist MK-801, even after repeated treatment .
Dosage Effects in Animal Models
The effects of Aripiprazole-d8 (butyl-d8) vary with different dosages in animal models . For instance, a common dose of 3 mg/kg of this atypical antipsychotic had no effect on the abnormalities seen in the auditory steady-state response after acute NMDAr antagonism .
Metabolic Pathways
Aripiprazole-d8 (butyl-d8) is involved in several metabolic pathways, primarily those related to dopamine neurotransmission . It interacts with enzymes and cofactors within these pathways, influencing metabolic flux and metabolite levels .
特性
IUPAC Name |
7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUORZQYGODEFX-BQLKVSHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648852 | |
| Record name | 7-({4-[4-(2,3-Dichlorophenyl)piperazin-1-yl](~2~H_8_)butyl}oxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1089115-04-7 | |
| Record name | 7-({4-[4-(2,3-Dichlorophenyl)piperazin-1-yl](~2~H_8_)butyl}oxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)




![2,2-Dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B27943.png)


